molecular formula C9H8IN B3114648 3-iodo-2-methyl-1H-indole CAS No. 2033-44-5

3-iodo-2-methyl-1H-indole

Cat. No.: B3114648
CAS No.: 2033-44-5
M. Wt: 257.07 g/mol
InChI Key: FQNMASKRUDYNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Indole (B1671886) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Indole, a heterocyclic aromatic compound, is a cornerstone of organic and medicinal chemistry. irjmets.com Its fused benzopyrrole structure endows it with unique electronic properties, making it a valuable precursor in a multitude of synthetic reactions. irjmets.com The indole scaffold is a common feature in a vast array of natural products, pharmaceuticals, and advanced materials, underscoring its versatility. researchgate.net

The development of synthetic methodologies for indole and its derivatives has been a continuous pursuit, with classical methods like the Fischer, Bartoli, and Leimgruber-Batcho syntheses paving the way for modern, more sophisticated techniques. irjmets.comresearchgate.net These contemporary approaches often involve metal-catalyzed reactions and C-H activation, offering greater efficiency and control over the final product. researchgate.net The functionalization of the indole ring at various positions, particularly at the C2, C3, and N-1 positions, is a key area of research, as it allows for the creation of a diverse range of compounds with tailored properties. researchgate.net The inherent reactivity of the indole nucleus, especially its propensity for electrophilic substitution at the C3 position, makes it a prime candidate for chemical modification. irjmets.comresearchgate.net

The applications of indole derivatives are extensive, particularly in the pharmaceutical industry. openmedicinalchemistryjournal.com Compounds containing the indole nucleus have been shown to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. openmedicinalchemistryjournal.commdpi.com This has cemented the indole scaffold as a "privileged structure" in drug discovery, a framework that can be adapted to interact with various biological targets. mdpi.com

Strategic Importance of Halogenated Indoles in Chemical Research

Among the various classes of indole derivatives, halogenated indoles hold a position of strategic importance in chemical research. The introduction of a halogen atom onto the indole scaffold significantly influences its chemical reactivity and physical properties. frontiersin.org This modification can enhance the biological activity of the parent compound and provides a versatile handle for further synthetic transformations.

Halogenated indoles, particularly iodoindoles, are valuable intermediates in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. nih.govmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The C-I bond is particularly reactive, making 3-iodoindoles highly sought-after precursors for the synthesis of polysubstituted indoles. nih.govbeilstein-journals.org

The regioselective halogenation of indoles is a critical aspect of their synthetic utility. chemistryviews.org The ability to introduce a halogen at a specific position on the indole ring allows for precise control over subsequent functionalization steps. This is particularly relevant in the synthesis of complex natural products and pharmaceutical agents where specific substitution patterns are required for biological activity. rsc.org

Specific Contextualization of 3-Iodo-2-methyl-1H-indole within Indole Chemistry

Within the broader class of halogenated indoles, this compound is a compound of particular interest. Its structure, featuring an iodine atom at the reactive C3 position and a methyl group at the C2 position, makes it a versatile building block in organic synthesis. The presence of the methyl group can influence the electronic properties and steric environment of the indole ring, potentially affecting its reactivity in subsequent reactions.

The synthesis of this compound can be achieved through various methods, including the direct iodination of 2-methyl-1H-indole. arkat-usa.org This reaction typically proceeds with high regioselectivity, yielding the desired 3-iodo derivative. The compound serves as a key intermediate for the synthesis of more complex indole derivatives. For instance, it can undergo N-alkylation or N-acylation to introduce various substituents on the indole nitrogen. arkat-usa.org

Furthermore, the iodine atom at the C3 position acts as a versatile leaving group in a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, leading to the formation of diverse molecular scaffolds. The reactivity of the C-I bond in this compound makes it a valuable tool for medicinal chemists and synthetic organic chemists alike.

Research Scope and Objectives Pertaining to this compound

The primary research objective concerning this compound is to explore its full potential as a synthetic intermediate. This includes the development of efficient and scalable synthetic routes to the compound itself, as well as the investigation of its reactivity in a wide range of chemical transformations.

A key area of focus is the utilization of this compound in palladium-catalyzed cross-coupling reactions. Research aims to expand the scope of these reactions, employing a variety of coupling partners to generate novel and structurally diverse indole derivatives. This includes the synthesis of compounds with potential applications in materials science and medicinal chemistry.

Another important research direction is the investigation of the biological activity of compounds derived from this compound. By systematically modifying the structure of the parent compound, researchers can explore the structure-activity relationships of these derivatives and identify new lead compounds for drug discovery. The synthesis of indole-based compounds with potential anticancer, anti-inflammatory, and antimicrobial properties is a particularly active area of research. openmedicinalchemistryjournal.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNMASKRUDYNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo 2 Methyl 1h Indole and Its Derivatives

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination of the 2-methyl-1H-indole scaffold is a common and straightforward method for the synthesis of 3-iodo-2-methyl-1H-indole. This approach relies on the inherent nucleophilicity of the indole (B1671886) ring, particularly at the C3 position.

Regioselective Iodination at the C3 Position of 2-Methyl-1H-indole

The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. This inherent reactivity allows for the regioselective introduction of an iodine atom at this position. The reaction typically proceeds by treating 2-methyl-1H-indole with an electrophilic iodine source. arkat-usa.orgnih.gov The electron-donating nature of the methyl group at the C2 position further enhances the electron density at the C3 position, favoring the desired regioselectivity. acs.org

One reported method involves the reaction of 2-methyl-1H-indole with iodine in the presence of potassium hydroxide (B78521) in dimethylformamide (DMF) at room temperature, affording this compound in high yield. arkat-usa.orguba.ar

Role of Iodinating Reagents (e.g., I2, N-Iodosuccinimide) and Reaction Conditions

A variety of iodinating reagents can be employed for the direct iodination of 2-methyl-1H-indole. Molecular iodine (I₂) is a commonly used and readily available reagent. arkat-usa.orgnih.govresearchgate.net The reaction conditions often involve a base, such as potassium hydroxide, to facilitate the reaction. arkat-usa.orguba.ar

N-Iodosuccinimide (NIS) is another effective and widely used iodinating agent. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.orgsioc-journal.cnorganic-chemistry.orgchim.itresearchgate.net NIS is often considered a milder and more selective reagent compared to molecular iodine. researchgate.net Reactions using NIS can be performed under various conditions. For instance, the iodination of substituted indoles has been achieved using NIS in the presence of a catalytic amount of trifluoroacetic acid. researchgate.net In some cases, the choice of solvent can also influence the outcome of the reaction.

The table below summarizes different iodinating reagents and their typical reaction conditions for the synthesis of 3-iodoindole derivatives.

Iodinating ReagentSubstrateBase/CatalystSolventYield (%)Reference
Iodine (I₂)2-Methyl-1H-indolePotassium Hydroxide (KOH)DMF95 arkat-usa.orguba.ar
N-Iodosuccinimide (NIS)ortho-Haloanilines/AlkynesKOt-BuDMSO11-69 beilstein-journals.orgnih.govbeilstein-journals.org
Iodine (I₂)N,N-Dialkyl-o-iodoanilinesNoneCH₂Cl₂Excellent nih.gov
N-Iodosuccinimide (NIS)2-(Trifluoromethyl)-1H-indoleNot specifiedNot specifiedup to 98 mdpi.com

Multi-Component and Cascade Reaction Sequences Leading to this compound Scaffolds

More advanced and efficient strategies for the synthesis of this compound scaffolds involve multi-component and cascade reactions. These methods offer the advantage of constructing complex molecular architectures in a single operation, often with high atom economy. nih.govbeilstein-journals.orgrsc.org

Consecutive Alkynylation–Cyclization–Iodination–Alkylation Strategies

A notable multi-component approach involves a consecutive four-component reaction starting from ortho-haloanilines, terminal alkynes, an iodinating agent like N-iodosuccinimide, and alkyl halides. beilstein-journals.orgnih.govbeilstein-journals.org This sequence typically begins with a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole ring. Subsequent electrophilic iodination of the indole intermediate at the C3 position with NIS, followed by N-alkylation, yields fully substituted 3-iodoindoles. beilstein-journals.orgnih.govbeilstein-journals.org This one-pot synthesis provides a diverse range of 3-iodoindole derivatives with varying substitution patterns. beilstein-journals.org

Electrophilic Cyclization Reactions

Another powerful strategy involves the electrophilic cyclization of appropriately substituted precursors. For example, a two-step approach has been developed involving the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using molecular iodine (I₂) in dichloromethane. nih.gov This method provides excellent yields of 2,3-disubstituted 3-iodoindoles. nih.gov While I₂ is highly effective for this cyclization, other electrophiles like bromine or N-bromosuccinimide (NBS) have been reported to give mixtures of products. nih.gov

Cascade reactions, which involve a series of intramolecular transformations, have also been utilized in the synthesis of indole derivatives. 20.210.105rsc.orgresearchgate.net For instance, a cascade reaction involving a NIS-mediated C-N bond formation and subsequent aromatization of N-Ts-2-alkenylanilines has been reported for the synthesis of various indoles. organic-chemistry.org

Synthesis of N-Protected this compound Derivatives

The protection of the indole nitrogen is often a crucial step in the synthesis and subsequent functionalization of 3-iodoindoles. The N-H proton of the indole ring is acidic and can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. Therefore, introducing a protecting group on the nitrogen atom can enhance the stability of the molecule and allow for more controlled reactivity. arkat-usa.orguba.arthieme-connect.com

A variety of protecting groups have been employed for the indole nitrogen, including:

tert-Butoxycarbonyl (Boc): This group can be introduced by reacting the this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.orguba.ar

Benzenesulfonyl: This protecting group is particularly useful for the preparation of 3-lithioindoles, which are important intermediates for further C-C bond formation. orgsyn.org

Trialkylsilyl groups (e.g., TBDMS): Silyl groups are another class of protecting groups used in indole chemistry. arkat-usa.orguba.ar

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group has been used to protect the nitrogen of a 3-iodo-7-methyl-2-piperidin-3-ylindole derivative. thieme-connect.com

Alkyl groups (e.g., methyl, benzyl): Simple alkyl groups can also serve as protecting groups, introduced via alkylation with the corresponding alkyl halides. mdpi.com

Tosyl (Ts): The tosyl group is another common N-protecting group in indole synthesis. mdpi.com

The choice of the protecting group depends on the specific reaction conditions to be employed in subsequent steps and the desired stability of the protected indole. The following table provides examples of N-protected this compound derivatives and their synthetic methods.

Protecting GroupReagent(s)Base/CatalystSolventYield (%)Reference
BocDi-tert-butyl dicarbonate (Boc₂O)TEA, DMAPDichloromethane90 arkat-usa.orguba.ar
SEM2-(Trimethylsilyl)ethoxymethyl chlorideNaHDMFNot specified thieme-connect.com
MethylMethyl iodideNot specifiedNot specified92 mdpi.com
Benzyl (B1604629)Benzyl bromideNot specifiedNot specified84-90 mdpi.com
Tosylp-Toluenesulfonyl chlorideNot specifiedNot specified86 mdpi.com

Green Chemistry Approaches and Sustainable Synthetic Protocols in Indole Iodination

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to develop more sustainable, safer, and cost-effective methods. researchgate.netopenmedicinalchemistryjournal.com These approaches focus on using environmentally benign solvents, reducing waste, and employing catalytic systems. researchgate.net

Several green strategies have been explored for reactions involving indoles:

Use of Green Solvents: Water, polyethylene (B3416737) glycol (PEG), and propylene (B89431) carbonate have been investigated as eco-friendly solvents for indole synthesis. openmedicinalchemistryjournal.comresearchgate.net Water is particularly advantageous due to its non-toxic nature. openmedicinalchemistryjournal.com Propylene carbonate, used with molecular iodine as a catalyst, provides a clean, economical, and efficient methodology for synthesizing bis-indole derivatives. researchgate.net

Catalyst-Free Conditions: Some protocols have been developed that proceed without a catalyst, for instance, using polyethylene glycol 400 as a reaction promoter and medium. openmedicinalchemistryjournal.com

Aqueous Phase Catalysis: The use of an aqueous solution of hydrogen peroxide as both an oxidant and a solvent has been established for the efficient 2-sulfonylation of indoles using KI as a catalyst. rsc.org Similarly, iodophor in an aqueous phase has been used for the same transformation. mdpi.com These methods are notable for their rapid reaction times and operation in water. rsc.orgmdpi.com Although these examples focus on sulfonylation, the underlying principle of using a mild, water-based, iodine-mediated system is a key sustainable approach that can be adapted for direct iodination protocols.

The table below highlights some green chemistry protocols relevant to indole functionalization.

Green ApproachReagents/ConditionsApplicationReference
Green Solvent Molecular Iodine (catalyst), Propylene Carbonate (solvent), Room Temp.Synthesis of bis-indole derivatives researchgate.net
Catalyst-Free Polyethylene Glycol 400 (promoter and medium)Synthesis of 3-substituted indoles openmedicinalchemistryjournal.com
Aqueous Catalysis KI, H₂O₂ (oxidant and solvent)2-Sulfonylation of indoles rsc.org
Aqueous Catalysis Iodophor, H₂O₂ (oxidant), Water (solvent)2-Sulfonylation of indoles mdpi.com

Chemical Reactivity and Transformation Pathways of 3 Iodo 2 Methyl 1h Indole

Cross-Coupling Reactions at the C3-Iodo Position

The electron-rich nature of the indole (B1671886) ring and the reactivity of the carbon-iodine bond make 3-iodo-2-methyl-1H-indole an excellent substrate for numerous cross-coupling reactions. These transformations are pivotal for the synthesis of highly substituted indoles, which are prevalent in medicinal chemistry and materials science. nih.govnih.gov

Palladium catalysts are extensively employed to forge new carbon-carbon and carbon-heteroatom bonds at the C3-position of the indole nucleus. acs.org The choice of ligands, bases, and reaction conditions plays a crucial role in the efficiency and outcome of these transformations.

The Suzuki-Miyaura coupling is a powerful method for the arylation and heteroarylation of this compound. This reaction typically involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base to couple the iodoindole with a variety of organoboron reagents. nih.govnih.govmdpi.com

For instance, the coupling of 3-iodo-1-methyl-2-phenylindole with various arylboronic acids proceeds smoothly to furnish 2,3-diarylindoles. nih.govnih.gov The reaction demonstrates good functional group tolerance, allowing for the synthesis of a diverse library of substituted indoles. nih.gov A one-pot, two-step sequence involving Masuda borylation of a 3-iodoindole followed by Suzuki coupling with a dihalo-substituted heteroaryl has been developed for the synthesis of (di)azine-bridged bisindoles. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives
Iodoindole DerivativeBoronic AcidCatalystBaseSolventYield (%)Reference
3-iodo-1-methyl-2-phenylindolePhenylboronic acidPd(OAc)₂Na₂CO₃DMF/H₂O90 nih.gov
tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylatePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂ONot specified nih.gov
3-Iodo-1H-indoleArylboronic acidsP1 or P2 precatalystsK₃PO₄Dioxane/H₂OGood to Excellent nih.gov

The Sonogashira coupling provides an efficient route to introduce alkynyl moieties at the C3-position of the indole ring. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govmdpi.comsci-hub.se

The coupling of 3-iodoindoles with terminal acetylenes has been extensively studied. nih.gov For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile reacts with a variety of aromatic alkynes to afford the corresponding 3-alkynylindoles in moderate to good yields. mdpi.com The reaction conditions are generally mild, and the process tolerates a range of functional groups on both the indole and the alkyne. nih.govmdpi.com Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling with this compound Derivatives
Iodoindole DerivativeAlkynePd CatalystCu Co-catalystBaseYield (%)Reference
1-benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylene (B144264)PdCl₂(PPh₃)₂CuIEt₃N90 mdpi.com
N,N-dimethyl-o-iodoaniline derivativeTerminal acetylenesPdCl₂(PPh₃)₂CuIEt₃NHigh nih.gov
3-iodo-1-methyl-2-phenyl-1H-indoleNot specifiedNot specifiedNot specifiedNot specified70 researchgate.net

The Stille coupling, which utilizes organotin reagents, and the Heck reaction, involving alkenes, are also valuable tools for the functionalization of 3-iodoindoles. nih.govmdpi.com

In a study on polysubstituted indole-2-carbonitriles, Stille coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with organotin compounds was achieved using a palladium catalyst. mdpi.com The Heck reaction allows for the direct coupling of the iodoindole with alkenes, creating a new carbon-carbon sigma bond. mdpi.com This reaction offers practical advantages due to the use of readily available starting materials. mdpi.com

The intramolecular Heck reaction is a powerful strategy for the synthesis of fused ring systems containing an indole moiety. acs.org This reaction involves the cyclization of an iodoindole tethered to an alkene. acs.orgthieme-connect.de A notable application is the palladium-catalyzed cascade cyclization of allenes tethered to ortho-iodoaniline derivatives, which proceeds via an intramolecular Heck insertion followed by an intramolecular allylic amination to produce 3,4-fused tricyclic 3-alkylidene indoline (B122111) derivatives. acs.org These products can then be transformed into various 3,4-fused tricyclic indole derivatives. acs.org

Copper-catalyzed reactions, such as the Ullmann, Goldberg, and Hurtley couplings, provide alternative pathways for the functionalization of iodoindoles. acs.org These methods are particularly useful for forming carbon-nitrogen and carbon-oxygen bonds. Copper(I) iodide is a commonly used catalyst, often in conjunction with a ligand. acs.orgacs.org

Copper-catalyzed intramolecular C-arylation reactions have been used to synthesize various heterocycles. acs.org Additionally, copper-catalyzed asymmetric coupling reactions have been developed to produce chiral indole derivatives. beilstein-journals.orgnih.gov For instance, a copper-catalyzed asymmetric intramolecular N-arylation has been reported for the synthesis of chiral indolines. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Rh(III)-Catalysis)

Rhodium(III) catalysis has emerged as a powerful tool for C-H bond functionalization, enabling the synthesis of complex heterocyclic structures. nih.gov For instance, Rh(III)-catalyzed reactions of indoles with various coupling partners like alkynes and alkylidenecyclopropanes have been developed. researchgate.netrsc.org These reactions often proceed with high regioselectivity and functional group tolerance. researchgate.netmdpi.com

In the context of this compound, while direct examples of Rh(III)-catalyzed coupling involving the C-I bond are not extensively detailed in the provided results, the broader applicability of Rh(III) catalysis to indole scaffolds suggests its potential. researchgate.net For example, Rh(III) complexes have been successfully used in the oxidative annulation of acetanilides with internal alkynes to form indoles. nih.gov Furthermore, Rh(III)-catalyzed C-H functionalization has been applied to various positions of the indole ring, including C2, C4, and C7, demonstrating the versatility of this catalytic system. researchgate.net A notable application is the synthesis of γ-spirolactams through a Rh(III)-catalyzed cascade reaction of N-carbamoylindoles with 1,3-enynes, which involves C-H activation, directing group migration, and dearomatization. nih.gov

The following table summarizes various Rh(III)-catalyzed reactions on indole scaffolds, highlighting the potential for similar transformations with this compound.

Reaction TypeSubstratesCatalyst SystemProduct TypeRef.
C-H Alkenylation/Directing Group MigrationIndoles and AlkynesRh(III)Tetrasubstituted Alkenes researchgate.net
C-H AlkylationIndoles and Diazo CompoundsRh(III)Alkyl-substituted Indoles mdpi.com
[3+2] AnnulationIndoles and 1,3-EnynesRh(III)3H-pyrrolo[1,2-a]indol-3-ones researchgate.net
Oxidative AnnulationAcetanilides and Internal Alkynes[Cp*RhCl2]2Indoles nih.gov
C-H Functionalization/SpiroannulationN-carbamoylindoles and 1,3-EnynesRh(III)γ-Spirolactams nih.gov

Carbon-Hydrogen (C-H) Functionalization Strategies on the Indole Core

Direct functionalization of C-H bonds is an atom-economical approach to modify the indole core. chim.it The inherent reactivity of the indole ring typically favors functionalization at the C3 position. However, with a substituent at C3, such as the iodo group in this compound, functionalization is directed to other positions, primarily C2 and the benzo ring (C4-C7). chim.it

The presence of a substituent at the C3 position of the indole ring directs C-H functionalization to other sites. chim.it For instance, palladium-catalyzed C-H arylation of N-unprotected indoles with a C3-directing group, such as an aldehyde or acetyl group, can lead to C4-arylated products. acs.org In the case of 3-acetyl-2-methyl-1H-indole, C4-arylation has been achieved. acs.org This suggests that for this compound, C-H activation at the C4 or other positions on the benzene (B151609) ring is feasible, while the C3-iodo group remains intact.

Directing groups on the indole nitrogen are commonly employed to achieve C2 selectivity. nih.gov However, directing groups at the C3 position can steer functionalization towards the C4 and C2 positions, with competition between the formation of five- and six-membered metallocycles. nih.gov Studies have shown that with a pivaloyl directing group at C3, iridium-catalyzed reactions can selectively functionalize the C2 position. nih.gov

Rhodium(III) catalysis is a prominent method for the C-H functionalization of indoles. researchgate.net These reactions can be directed to various positions of the indole scaffold, including C2, C4, and C7. researchgate.net For example, Rh(III)-catalyzed C-H alkylation of indoles with diazo compounds proceeds with high regioselectivity. mdpi.com Similarly, the coupling of indoles with alkylidenecyclopropanes can be tuned to yield different products. rsc.org

While specific examples with this compound are not explicitly detailed, the extensive research on Rh(III)-catalyzed C-H functionalization of substituted indoles indicates the potential for such transformations. For instance, the C4-selective activation of indoles has been achieved using Rh(III) catalysis with iodonium (B1229267) ylides as carbene precursors. researchgate.net

Transition-metal-free methods for C-H functionalization offer an environmentally benign alternative. nih.gov These reactions often utilize reagents like hypervalent iodine compounds or proceed through radical pathways. nih.govnih.gov For instance, the C3 arylation of indoles with aryl halides can be achieved using potassium tert-butoxide (KOtBu) in the absence of a transition metal, proceeding through a proposed hybrid aryne/radical mechanism. nih.gov

Another transition-metal-free approach involves the use of diaryliodonium salts for the arylation of heteroarenes. nih.gov Additionally, a metal-free, Cs2CO3/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported, which proceeds via a hydrogen autotransfer-type mechanism. chemrxiv.org

Nucleophilic Substitution Reactions Involving the C3-Iodo Group

The carbon-iodine bond at the C3 position of the indole ring is susceptible to nucleophilic substitution, although this is less common than transition metal-catalyzed cross-coupling reactions. The provided search results primarily focus on the utility of the iodo group in cross-coupling reactions rather than direct nucleophilic substitution. However, some indole derivatives with leaving groups at the C3 position can undergo nucleophilic substitution. clockss.org For instance, 3-halogenated 2-CF3-indoles have been shown to react with nucleophiles like 4-methylthiophenol to afford the corresponding sulfides. mdpi.com

Derivatization Strategies for Expanding Molecular Complexity

This compound is a valuable precursor for creating more complex molecules through various derivatization strategies. The C3-iodo group is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkynyl groups. For example, 3-iodo-1-methyl-2-phenylindole has been coupled with phenylacetylene in the presence of a Pd/Cu catalyst. nih.gov Similarly, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives undergo Sonogashira coupling with various alkynes. mdpi.com

Suzuki Coupling: This reaction introduces aryl or vinyl groups. 3-Iodoindoles readily participate in Suzuki coupling reactions. nih.gov For instance, 3-iodo-2-CF3-indoles have been coupled with phenylboronic acid. mdpi.com

Heck Coupling: This reaction forms carbon-carbon bonds with alkenes. 3-Iodo-1-methyl-2-phenylindole has been reacted with n-butyl acrylate (B77674) in a Heck reaction. nih.gov Also, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives have been coupled with various olefins. mdpi.com

Stille Coupling: This involves coupling with organotin compounds. 1-Benzyl-3-iodo-1H-indole-2-carbonitrile has been used in Stille coupling reactions, although with varying success. mdpi.com

These cross-coupling reactions provide a powerful toolkit for modifying the indole scaffold at the C3 position, enabling the synthesis of a diverse array of functionalized indole derivatives.

The following table summarizes key derivatization reactions of iodoindoles.

Reaction NameCoupling PartnerCatalyst SystemProduct TypeRef.
SonogashiraTerminal AlkynesPd/CuAlkynyl Indoles nih.govmdpi.com
SuzukiBoronic AcidsPalladiumAryl/Vinyl Indoles mdpi.comnih.gov
HeckAlkenesPalladiumAlkenyl Indoles nih.govmdpi.com
StilleOrganotin CompoundsPalladiumAryl/Vinyl Indoles mdpi.com

Functionalization at the N1-Position

The nitrogen atom (N1) of the indole ring is a common site for functionalization, typically through alkylation, arylation, or sulfonylation reactions. These transformations are often necessary to protect the N-H group or to introduce moieties that modulate the molecule's properties. The deprotonation of the indole nitrogen to form an indolide anion enhances its nucleophilicity, facilitating reactions with various electrophiles. beilstein-journals.org

Common methods for N1-functionalization include reactions with alkyl halides, aryl halides, and sulfonyl chlorides under basic conditions. For instance, the reaction of 3-iodo-2-methylindole with benzenesulfonyl chloride in a two-phase system using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst yields the N1-sulfonylated product. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a pathway for N-arylation using aryl halides. organic-chemistry.org Furthermore, direct N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. beilstein-journals.orgresearchgate.net A metal-free approach for reductive N-alkylation employs aldehydes as the alkylating agent in the presence of a reducing agent like triethylsilane (Et3SiH). researchgate.net

Table 1: Examples of Functionalization Reactions at the N1-Position

Reaction TypeReagents and ConditionsProduct DescriptionSource
N-SulfonylationBenzenesulfonyl chloride, 60% aq. NaOH, tetrabutylammonium (B224687) hydrogensulfate, benzene, room temperatureForms an N-phenylsulfonyl protected indole, enhancing the stability of the indole ring. nih.gov nih.gov
N-AlkylationAlkyl halides, KOt-Bu, room temperatureIntroduces an alkyl group at the N1 position by trapping the intermediary indole anion. beilstein-journals.org beilstein-journals.org
N-ArylationAryl iodides, bromides, chlorides, or triflates, Pd2(dba)3, bulky electron-rich phosphine (B1218219) ligandsYields N-aryl indoles via palladium-catalyzed cross-coupling. organic-chemistry.org organic-chemistry.org
Reductive N-AlkylationAldehydes, Et3SiH (reductant)A metal-free method to introduce various alkyl groups at the N1 position. researchgate.net researchgate.net

Functionalization at the C2-Methyl Group

Direct functionalization of the C2-methyl group of the indole core is less common than modifications at other positions but offers a unique route to novel derivatives. The C2-methyl group is generally stable, often remaining intact during reactions at other sites, such as C4-arylation. acs.org However, specific methods have been developed to transform this group.

One notable transformation is the 1,3-iodoesterification, which achieves a dual functionalization across the C2-methyl and C3 positions. researchgate.net This reaction, involving a hypervalent iodine(III) compound and a trihaloacetic acid, converts the C2-methyl group into a 2-trihaloacetoxymethyl group while introducing an iodine atom at the C3 position. researchgate.net This process provides a pathway to 2-hydroxymethyl or 2-alkoxymethyl indoles, which are valuable synthetic intermediates. researchgate.net

Table 2: Example of Functionalization at the C2-Methyl Group

Reaction TypeReagents and ConditionsProduct DescriptionSource
1,3-IodoesterificationTrihaloacetic acid, iodination reagent, hypervalent iodine(III) compoundAchieves a dual functionalization, yielding 3-iodo-2-trihaloacetoxymethyl indoles. researchgate.net researchgate.net
One-pot HydrolysisFollows 1,3-iodoesterificationCan lead to 3-iodo-2-pivaloylmethyl indoles through rearrangement of the pivaloyl group. researchgate.net researchgate.net

Functionalization at Peripheral Benzene Ring Positions (C4-C7)

Selective functionalization of the benzenoid core of the indole (C4–C7 positions) presents a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrole (B145914) ring. sci-hub.se Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for achieving regioselective modifications at these positions. nih.gov These reactions often employ a directing group, typically located at the C3 or N1 position, to guide the catalyst to a specific C-H bond on the benzene ring. sci-hub.senih.gov

For 3-iodoindole substrates, palladium-catalyzed reactions have successfully introduced substituents at the C4 position. A notable example is the C4-methylation using trimethyl phosphate (B84403) as the methylation reagent, enabled by a specialized Pd/olefin ligand system. chemrxiv.org This reaction proceeds via a six-membered palladacycle intermediate and is compatible with various substituents at the C5, C6, C7, and N1 positions. chemrxiv.org Similarly, C4-arylation can be achieved on related indole structures, such as 3-acetyl-2-methyl-1H-indole, using a palladium catalyst and iodoarenes, where the C3-carbonyl group acts as the director. acs.orgnih.gov These findings suggest that the C4 position of this compound is a viable site for C-H functionalization.

Table 3: Examples of Functionalization Reactions at the Benzene Ring (C4-C7)

PositionReaction TypeCatalyst and ReagentsProduct DescriptionSource
C4C-H MethylationPd/thio-cycloolefin ligand, trimethyl phosphateSelectively introduces a methyl group at the C4 position of 3-iodoindoles. chemrxiv.org chemrxiv.org
C4C-H ArylationPd(OAc)2, AgOAc, TFA, HFIP, iodoarenes (requires C3 directing group)Introduces an aryl group at the C4 position; demonstrated on 3-acetyl-2-methyl-1H-indole. acs.orgnih.gov acs.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 3 Iodo 2 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. For 3-iodo-2-methyl-1H-indole derivatives, a combination of 1D and 2D NMR experiments is employed for unambiguous structure confirmation. rsc.org

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the spectrum reveals characteristic signals for the indole (B1671886) core protons and the methyl group. A study reported the ¹H-NMR spectrum of this compound, showing a broad singlet for the NH proton at δ 8.16 ppm, a multiplet for the aromatic protons between δ 7.16-7.35 ppm, and a sharp singlet for the C2-methyl group at δ 2.48 ppm. arkat-usa.org

For substituted derivatives, the patterns shift accordingly. For instance, in 3-iodo-2-(trifluoromethyl)-1H-indole, the aromatic protons appear as multiplets between δ 7.26-7.55 ppm, and the NH proton signal is a broad singlet at δ 8.68 ppm. mdpi.com The introduction of a substituent on the nitrogen atom, as in 1-benzyl-3-iodo-1H-indole-2-carbonitrile, results in the appearance of signals for the benzyl (B1604629) group, including a singlet for the CH₂ protons at δ 5.51 ppm and multiplets for the phenyl protons. mdpi.com

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl₃

Compound NH Aromatic-H CH₃/CH₂ Reference
This compound 8.16 (bs) 7.16-7.35 (m) 2.48 (s) arkat-usa.org
3-Iodo-2-(trifluoromethyl)-1H-indole 8.68 (bs) 7.26-7.55 (m) - mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile - 7.18-7.50 (m) 5.51 (s, CH₂) mdpi.com
3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole - 7.26-7.58 (m) 3.88 (s, N-CH₃) mdpi.com

Abbreviations: s = singlet, bs = broad singlet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy is vital for mapping the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment. masterorganicchemistry.com For this compound derivatives, the ¹³C NMR spectrum confirms the indole skeleton and the positions of substituents. The carbon atom bonded to iodine (C-3) typically appears at a relatively upfield chemical shift due to the heavy atom effect.

In 3-iodo-2-(trifluoromethyl)-1H-indole, the carbon skeleton is clearly defined, with the C-3 signal appearing at δ 59.9 ppm (as a quartet due to coupling with fluorine). mdpi.com The trifluoromethyl group itself gives a strong quartet signal around δ 120.8 ppm. mdpi.com For N-alkylated derivatives like 1-benzyl-3-iodo-1H-indole-2-carbonitrile, the spectrum includes signals for the benzyl carbons and a signal for the N-CH₂ carbon at δ 50.1 ppm. mdpi.com The presence of different carbon environments in isomers can be readily distinguished using ¹³C NMR. docbrown.info

Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in CDCl₃

Compound C-2 C-3 C-3a C-7a Aromatic-C Other Reference
3-Iodo-2-(trifluoromethyl)-1H-indole 126.4 (q) 59.9 (q) 130.4 135.0 111.9, 122.0, 122.6, 125.9 120.8 (q, CF₃) mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile 113.4 70.6 129.8 137.4 111.1, 122.6, 123.2, 127.2, 128.5, 129.2 50.1 (CH₂), 115.4 (CN), 135.6 (C-ipso) mdpi.com
3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole 126.6 (q) 59.4 (q) 129.5 138.0 (q) 109.9, 121.5, 123.3, 125.6 31.8 (q, N-CH₃), 121.1 (q, CF₃) mdpi.com

Abbreviations: q = quartet

For fluorinated analogues, such as those containing a trifluoromethyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. nih.gov Given the 100% natural abundance of the ¹⁹F isotope and the general absence of fluorine in biological systems, this method provides clean spectra with a wide chemical shift range, making it highly responsive to changes in the local electronic environment. nsf.gov

In the analysis of 3-iodo-2-(trifluoromethyl)-1H-indole, the ¹⁹F NMR spectrum in CDCl₃ displays a sharp singlet at δ -60.6 ppm for the three equivalent fluorine atoms of the CF₃ group. mdpi.com For the N-methylated version, 3-iodo-1-methyl-2-(trifluoromethyl)-1H-indole, this signal shifts slightly to δ -57.0 ppm, demonstrating the sensitivity of the fluorine nucleus to substitution at a distant site. mdpi.com This technique is crucial for confirming the successful incorporation and electronic environment of fluorine-containing moieties. dovepress.com

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of complex structures. rsc.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is used to trace out spin systems within the molecule, for example, to connect the coupled protons in the aromatic ring of the indole nucleus. scribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is essential for definitively assigning which proton is attached to which carbon, helping to resolve ambiguities from overlapping signals in the 1D spectra. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the C-3a and C-7a quaternary carbons of the indole ring can be assigned by their correlations to various aromatic and N-H or N-alkyl protons. scribd.comresearchgate.net

These techniques, when used in combination, allow for a comprehensive and confident elucidation of the complete molecular structure of this compound and its derivatives. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₉H₈IN), the predicted monoisotopic mass is 256.97 g/mol . uni.lu A common fragmentation pathway for iodo-compounds involves the cleavage of the carbon-iodine bond, which would result in a prominent ion corresponding to the loss of an iodine atom (I•, 127 mass units). docbrown.info

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a distinct exact mass.

HRMS is routinely used to confirm the identity of newly synthesized derivatives of this compound. For example, the ESI-TOF HRMS of 3-iodo-2-(trifluoromethyl)-1H-indole showed an [M-H]⁻ ion at m/z 309.9346, which is in exact agreement with the calculated value for the formula C₉H₄F₃IN⁻. mdpi.com Similarly, the N-benzylated derivative, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, was confirmed by an [M+H]⁺ ion at m/z 359.00293, corresponding to the formula C₁₆H₁₂IN₂. mdpi.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives of this compound

Compound Formula Ion Calculated m/z Found m/z Reference
3-Iodo-2-(trifluoromethyl)-1H-indole C₉H₄F₃IN⁻ [M-H]⁻ 309.9346 309.9346 mdpi.com
3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole C₁₀H₈F₃IN⁺ [M+H]⁺ 325.9648 325.9655 mdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile C₁₆H₁₂IN₂⁺ [M+H]⁺ 359.00397 359.00293 mdpi.com
1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile C₁₇H₁₄IN₂O⁺ [M+H]⁺ 389.01508 389.01492 mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.coms-a-s.org The IR spectrum of an indole derivative typically displays a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its specific bonds. researchgate.net

In the case of indole derivatives, the N-H stretching vibration is a key diagnostic feature, often appearing as a sharp band around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the indole ring are generally observed in the region of 3000-3100 cm⁻¹. researchgate.net Furthermore, the C=C stretching vibrations within the aromatic ring system give rise to strong absorptions between 1500 and 1620 cm⁻¹. researchgate.net The presence of a methyl group at the C2 position would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1375 and 1450 cm⁻¹. The C-I stretching vibration, characteristic of the iodo-substituent, is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info For derivatives containing a phenylsulfonyl group, characteristic strong absorptions for the S=O stretching vibrations are also expected. researchgate.net

A representative IR spectrum of a substituted indole derivative, 2-(4-(3-chlorophenyl)-2H-1,2,3-triazol-2-yl)-1-methyl-1H-indole, shows prominent peaks at 3062 and 3016 cm⁻¹ (aromatic C-H stretch), 1561 and 1467 cm⁻¹ (aromatic C=C stretch), and 1352 cm⁻¹ (C-N stretch). mdpi.com These assignments are consistent with the expected vibrational modes for the indole core and its substituents.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

A study on 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole revealed that it crystallizes in the monoclinic space group P2₁/c. iucr.orgiucr.org The crystal structure analysis of this and related derivatives provides a foundation for understanding their solid-state behavior.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise geometric parameters of this compound derivatives have been determined through single-crystal X-ray diffraction. For instance, in a derivative, the C-I bond length is approximately 2.061 Å. rsc.org In related indole structures, the N1-C7 and N1-C14 bond lengths in a phenylsulfonyl derivative were found to be 1.420(2) Å and 1.419(2) Å, respectively, which are longer than average due to the electron-withdrawing nature of the phenylsulfonyl group. iucr.orgnih.gov

The bond angles within the indole ring system and its substituents are also precisely defined. For example, the sum of the bond angles around the nitrogen atom (N1) in 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole is 359.4(2)°, indicating an sp² hybridization state for the nitrogen atom. iucr.orgnih.gov In a related compound, the O1-S1-O2 and N1-S1-C1 angles in the sulfonyl group were reported as 119.97(10)° and 104.99(8)°, respectively, showing a distorted tetrahedral geometry around the sulfur atom. iucr.orgnih.gov

Torsional angles, which describe the rotation around a chemical bond, are crucial for defining the three-dimensional shape of a molecule. For example, in a substituted indole, the C6-C7-C9-C10 torsion angle of 174.6(5)° indicates an anti-conformation. nih.gov

Table 1: Selected Bond Lengths and Angles for a this compound Derivative
ParameterValue
Bond Lengths (Å)
C(4)-I(1)2.061(3) rsc.org
N(1)-C(10)1.414(4) rsc.org
N(1)-C(11)1.350(4) rsc.org
C(11)-O(2)1.221(4) rsc.org
Bond Angles (°)
C(10)-N(1)-C(11)127.9(3) rsc.org
N(1)-C(11)-O(2)123.7(3) rsc.org

Analysis of Molecular Conformation and Dihedral Angles

In derivatives with additional phenyl rings, the relative orientations are also determined. For instance, in one case, the carbonyl-bound phenyl ring forms a dihedral angle of 57.32(5)° with the indole ring system, and the two phenyl rings are inclined at an angle of 52.68(7)°. iucr.orgnih.gov The planarity of the indole ring itself is also a key structural feature, with the non-hydrogen atoms of the indole core generally showing minimal deviation from a mean plane. nih.gov

Table 2: Dihedral Angles in Substituted Indole Derivatives
CompoundRingsDihedral Angle (°)
3-Iodo-2-methyl-1-phenylsulfonyl-1H-indolePhenylsulfonyl & Indole82.84(9) iucr.orgnih.gov
(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanonePhenylsulfonyl & Indole84.89(7) nih.gov
(2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanoneCarbonyl-phenyl & Indole57.32(5) nih.gov

Investigation of Intermolecular Interactions (e.g., C-H···O, C-H···π, π-π stacking)

C-H···O Hydrogen Bonds: In derivatives containing carbonyl or sulfonyl groups, weak C-H···O hydrogen bonds are frequently observed. iucr.orgrsc.org For instance, in 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole, a weak intramolecular C-H···O hydrogen bond helps to stabilize the molecular conformation. iucr.orgnih.gov In other structures, intermolecular C-H···O interactions link molecules into chains or more complex networks. researchgate.netnih.gov

C-H···π Interactions: These interactions, where a C-H bond points towards the face of a π-system, are also significant in the crystal packing of indole derivatives. iucr.org The crystal structure of 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole exhibits weak intermolecular C-H···π interactions. iucr.orgnih.gov Electron-rich aromatic systems, such as the indole ring, are effective acceptors for these types of interactions. nih.gov

π-π Stacking Interactions: The planar, electron-rich indole ring system is highly amenable to π-π stacking interactions, which are a dominant feature in the crystal structures of many indole derivatives. mdpi.comresearchgate.netnih.gov In the crystal structure of 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole, π-π interactions are observed between the indole groups, with a centroid-centroid distance of 3.7617(18) Å between the five- and six-membered rings of adjacent indole moieties. iucr.orgnih.gov These interactions often lead to the formation of columnar or layered structures. researchgate.net The strength of these interactions can be influenced by substituents on the indole ring. mdpi.com

Table 3: Intermolecular Interactions in a this compound Derivative
Interaction TypeDonor-H···AcceptorD···A (Å)H···A (Å)D-H···A (°)
C-H···OC13-H13···O12.871(4) nih.gov2.29 nih.gov120 nih.gov
C-H···πC4-H4···Cg33.517(5) nih.gov2.65 nih.gov156 nih.gov
π-π stackingCg1···Cg33.7617(18) nih.gov--

Cg1 and Cg3 are the centroids of the five- and six-membered rings of the indole group, respectively. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Iodo 2 Methyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the optimized geometry, electronic properties, and energetic characteristics of a compound like 3-iodo-2-methyl-1H-indole. These calculations are foundational for more advanced analyses, including molecular orbital theory, reactivity prediction, and spectroscopic simulations. Computational studies on related indole (B1671886) structures have been successfully carried out using DFT methods like B3LYP with various basis sets (e.g., 6-31G, 6-311+G) to analyze their geometries and vibrational spectra. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov A smaller gap suggests the molecule is more reactive and more readily polarizable. mdpi.com

For indole derivatives, the HOMO is typically distributed over the π-system of the indole ring, indicating this is the region of highest electron density and the likely site of electrophilic attack. The LUMO is also generally located over the π-system. The introduction of substituents, such as the iodo and methyl groups in this compound, modulates the energies and distributions of these orbitals. The electron-donating methyl group at the C2 position and the halogen (iodine) at the C3 position influence the electron density across the heterocyclic ring system.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Indole Derivative This table presents example data for a generic substituted indole to illustrate typical values obtained from DFT calculations. The specific values for this compound would require dedicated computation.

ParameterEnergy (eV)Description
EHOMO -5.8 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.6 eVELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For an indole derivative, the MEP map typically shows a region of negative potential (red) localized around the π-electron cloud of the aromatic and pyrrole (B145914) rings, making the ring system a nucleophilic center. A region of positive potential (blue) is generally found around the N-H proton, indicating its acidic character. In a study of the closely related 3-methyl-indole, the MEP surface clearly shows negative potential (reddish color) over the five and six-membered rings of the indole moiety, confirming the nucleophilic nature of the π-system. researchgate.net For this compound, the iodine atom at the C3 position would introduce a region of complex potential, potentially exhibiting a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding interactions.

DFT calculations are a powerful method for predicting the regioselectivity of chemical reactions. By modeling the transition states of different possible reaction pathways, chemists can determine which product is energetically favored. The pathway with the lowest activation energy barrier is the most likely to occur. mdpi.com

For electrophilic substitution reactions involving the indole nucleus, the C3 position is generally the most reactive site due to the high electron density of the HOMO at this location. However, in this compound, the C3 position is already substituted. Computational studies could be employed to predict the most likely site for further functionalization (e.g., at the N1, C4, C5, C6, or C7 positions). This would involve calculating the energies of the potential intermediates and transition states for electrophilic attack at each position. For instance, studies on the nucleophilic addition to "indolynes" (aryne derivatives of indole) have used DFT to calculate distortion energies to successfully predict the regioselectivity of the additions. nih.gov This highlights the capability of computational models to explain and predict selectivity in reactions involving the indole core. nih.govrsc.org

In Silico Studies of Molecular Interactions and Binding Modes

In silico techniques, particularly molecular docking, are used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. The analysis also reveals the specific binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govajchem-a.com

While specific docking studies for this compound are not documented, numerous studies on other indole derivatives demonstrate the utility of this approach. For example, various 3-ethyl-1H-indole derivatives were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme. ajchem-a.comresearchgate.net The results showed strong binding affinities, with interactions involving key amino acid residues like ARG120 and TYR355. ajchem-a.com Similarly, other indole-based compounds have been studied as potential antimicrobial agents by docking them against enzymes like UDP-N-acetylmuramate-l-alanine ligase. nih.gov These studies illustrate how the indole scaffold can be positioned within a protein's active site to form stabilizing interactions, a process that could be hypothetically applied to this compound to explore its potential biological targets.

Table 2: Example of Molecular Docking Results for an Indole Derivative with a Target Protein This table is illustrative, showing typical data obtained from a molecular docking study of a generic indole compound against a hypothetical enzyme target.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Indole Derivative A COX-2-11.35TYR355, ARG120Hydrogen Bond, π-Stacking
Indole Derivative B Lanosterol 14α-demethylase-8.5Heme GroupHydrogen Bond, Hydrophobic
Reference Drug COX-2-6.89SER530Hydrogen Bond

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction (e.g., UV/Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited-state properties of molecules. It is particularly effective for predicting electronic absorption spectra, such as UV/Vis spectra. mdpi.comfaccts.de The method calculates the energies of electronic transitions from the ground state to various excited states and the probability (oscillator strength) of each transition. sapub.org

The UV/Vis spectrum of indole and its derivatives is characterized by strong absorptions corresponding to π → π* transitions within the aromatic system. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for these transitions. mdpi.com The results of such calculations allow for the assignment of specific absorption bands to particular electronic transitions, often involving the HOMO and LUMO. For example, the lowest energy absorption band typically corresponds to the HOMO → LUMO transition.

By performing TD-DFT calculations, one could generate a theoretical UV/Vis spectrum for this compound. youtube.com Comparing the predicted spectrum with experimental data can validate the computational model and provide a detailed understanding of the molecule's electronic structure and how it absorbs light. This approach has been successfully applied to many natural and synthetic compounds to interpret their UV-Vis spectra. mdpi.comsapub.org

Mechanistic Insights into Reactions Involving 3 Iodo 2 Methyl 1h Indole

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are fundamental transformations in organic chemistry, and 3-iodo-2-methyl-1H-indole serves as an excellent substrate for these processes. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.

The subsequent step, transmetalation , involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the Pd(II) center, displacing the iodide. This step generates a new diorganopalladium(II) complex.

Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Studies have shown that for some cross-coupling reactions, monoligated palladium(0) species, L1Pd(0), are the most active catalytic species. nih.gov The size and electronic properties of the phosphine (B1218219) ligands used can play a significant role in the formation and stability of these highly active catalysts. nih.gov For instance, the use of bulky electron-rich phosphine ligands can promote the formation of the L1Pd(0) species and enhance the rate of oxidative addition. nih.gov

In the Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, a combination of a palladium(II) catalyst and a copper(I) co-catalyst is employed. mdpi.com The proposed mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. mdpi.com

The Heck reaction of 3-iodo-1-methyl-1H-indole with terminal alkenes, catalyzed by a Pd/C-PPh3 system, proceeds through a similar Pd(0)/Pd(II) catalytic cycle. researchgate.net The reaction involves the oxidative addition of the iodoindole to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to afford the 3-vinyl indole (B1671886) product. researchgate.net

Pathways of C-H Activation and Functionalization

Direct C-H activation and functionalization have emerged as powerful, atom-economical methods for the synthesis of substituted indoles. nih.govacs.org While this compound itself is typically used in cross-coupling reactions via its C-I bond, the principles of C-H activation are highly relevant to the broader chemistry of the indole scaffold.

Palladium-catalyzed C-H arylations of free (NH) indoles often proceed through a concerted metalation-deprotonation (CMD) pathway. rsc.org In this mechanism, a high-valent palladium(II) catalyst coordinates to the indole, and the C-H bond is cleaved with the assistance of a base or an internal directing group. nih.govacs.org

For instance, in the Pd(II)-catalyzed C4-arylation of 3-formylindoles, the formyl group acts as a directing group, facilitating the C-H activation at the C4 position. nih.govacs.org The proposed mechanism involves the formation of a palladacycle intermediate. nih.gov In some cases, this can be followed by unexpected rearrangements, such as the migration of an acetyl group from the C3 to the C2 position. nih.govacs.org

In the absence of a directing group, the inherent nucleophilicity of the indole ring can dictate the site of functionalization. The C3 position of indole is generally the most nucleophilic, making it susceptible to electrophilic attack. rsc.org For example, the iodine-catalyzed C3 benzylation of indoles with benzylic alcohols is believed to proceed through the formation of an electrophilic species that is then attacked by the electron-rich indole ring. acs.org

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are crucial for substantiating proposed mechanistic pathways. In reactions involving this compound and related compounds, various spectroscopic and analytical techniques are employed to detect and identify transient species.

In the iodine-promoted synthesis of quinazolin-4(3H)-ones from 2-phenylindole, the intermediate 3-iodo-2-phenyl-1H-indole was detected by GC-MS analysis. rsc.org This observation supports the initial iodination of the indole at the C3 position as a key step in the reaction mechanism. rsc.org

During the synthesis of novel indole-oxadiazole hybrids through a regioselective C3 sulfenylation of 2-methylindole, NMR experiments confirmed the presence of 2-methyl-3-iodoindole as an intermediate. doi.org The disappearance of the NMR signal corresponding to this iodoindole upon the addition of the oxadiazole-2-thiol further supported its role as a reactive intermediate. doi.org

In the synthesis of 3-iodoindoles via the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines with iodine, the reaction is believed to proceed through an iodonium (B1229267) ion intermediate. nih.gov This intermediate is then attacked intramolecularly by the aniline (B41778) nitrogen to form the indole ring.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deep insights into reaction mechanisms. While specific kinetic data for reactions of this compound are not extensively reported in the provided context, general principles from related systems can be applied.

The rate of palladium-catalyzed cross-coupling reactions is often dependent on the concentration of the catalyst, the substrate, and the coupling partner. The nature of the solvent, base, and any additives can also have a significant impact on the reaction rate. For example, in a one-pot, three-component synthesis of 1,2,3-trisubstituted indoles, optimization of reaction time and temperature was crucial for achieving high yields. rsc.org

In the study of autocatalytic amide reduction by boranes, NMR spectroscopy was used to monitor the reaction kinetics. rug.nl The data revealed a lag phase, which could be eliminated by the addition of the product, confirming the autocatalytic nature of the reaction. rug.nl Such kinetic profiling is invaluable for understanding complex reaction networks.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst and additives is paramount in controlling the efficiency and selectivity of reactions involving this compound.

Catalysts:

Palladium Catalysts: A variety of palladium sources, including Pd(OAc)₂, PdCl₂, Pd(PPh₃)₂Cl₂, and Pd/C, are used in cross-coupling reactions. researchgate.netnih.gov The choice of the palladium precursor and the accompanying ligands can significantly influence the catalytic activity and the stability of the active catalyst. For instance, in the C4-arylation of indoles, Pd(OAc)₂ was found to be superior to other palladium catalysts. nih.gov

Copper Co-catalysts: In Sonogashira couplings, copper(I) salts, such as CuI, are often used as co-catalysts to facilitate the transmetalation step. mdpi.comnih.gov

Iodine: Molecular iodine can act as a catalyst in various transformations, such as the C3 benzylation of indoles and the synthesis of quinazolin-4(3H)-ones. rsc.orgacs.org It can also be a reagent for the synthesis of iodoindoles. nih.gov

Additives:

Bases: Bases such as Et₃N, K₂CO₃, and NaH are commonly used in cross-coupling reactions to neutralize the acid generated during the reaction and to facilitate the transmetalation step. mdpi.comresearchgate.netresearchgate.net The choice of base can be critical for the reaction outcome. For example, K₂CO₃ was found to be essential for the cyclization step in the synthesis of carbazoles from 2-allyl-3-iodoindoles. acs.org

Acids: In some C-H activation reactions, acidic additives like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) can play a crucial role. nih.govsci-hub.se They can act as promoters, co-catalysts, or even tune the catalytic pathway. For instance, the use of TFA was found to be critical for a 3,2-carbonyl migration in a domino C4-arylation/migration reaction. sci-hub.se

Oxidants: In certain C-H functionalization reactions, an oxidant, such as AgOAc or Cu(OAc)₂, is required to regenerate the active high-valent catalyst. nih.gov

Phosphine Ligands: Ligands like PPh₃ are often used in palladium-catalyzed reactions to stabilize the palladium center and modulate its reactivity. researchgate.net The steric and electronic properties of the phosphine ligand can influence the rate and selectivity of the reaction.

The following table summarizes the role of various catalysts and additives in selected reactions.

ReactionCatalystAdditive(s)Role of Catalyst/Additive
C4-Arylation of 3-formylindolesPd(OAc)₂AgOAc, TFAPd(OAc)₂ is the active catalyst, AgOAc acts as an oxidant, and TFA is a crucial additive. nih.gov
Heck Reaction of 3-iodo-1-methyl-1H-indolePd/CPPh₃, Et₃NPd/C is the catalyst, PPh₃ is a stabilizing ligand, and Et₃N is the base. researchgate.net
Sonogashira CouplingPdCl₂(PPh₃)₂CuI, Et₃NPdCl₂(PPh₃)₂ is the primary catalyst, CuI is a co-catalyst, and Et₃N is the base. mdpi.comnih.gov
C3 Benzylation of IndolesI₂I₂ acts as a catalyst to activate the benzylic alcohol. acs.org
Carbazole SynthesisPd/CuK₂CO₃Pd/Cu co-catalyze the cross-coupling, and K₂CO₃ is essential for the subsequent cyclization. acs.org

Synthetic Utility of 3 Iodo 2 Methyl 1h Indole As a Versatile Building Block

Construction of Complex Polycyclic Indole (B1671886) Derivatives

The 3-iodo-2-methyl-1H-indole scaffold serves as a key intermediate for the synthesis of complex, polysubstituted, and polycyclic indole structures. The iodine atom acts as a versatile handle for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

A notable strategy involves a one-pot, four-component synthesis that produces 1,2,3-trisubstituted indoles. beilstein-journals.org This sequence begins with a copper-free Sonogashira-type alkynylation of an ortho-haloaniline, followed by a base-catalyzed cyclization to form the indole ring. The intermediate indole anion is then trapped with an iodinating agent, such as N-iodosuccinimide (NIS), to install the iodine at the C3-position, and subsequently alkylated at the N1-position. beilstein-journals.org The resulting 3-iodoindole is a stable, isolable intermediate primed for further diversification.

This 3-iodoindole intermediate can then undergo Suzuki coupling reactions with various arylboronic acids. beilstein-journals.org This final step replaces the iodine atom with an aryl group, yielding complex 1,2,3-trisubstituted indoles. This method highlights the utility of the 3-iodo group as a pivotal functional handle for elaborating the indole core into more intricate structures. beilstein-journals.org The ability to sequentially and selectively introduce substituents at the N1, C2, and C3 positions offers a powerful tool for building libraries of complex indole derivatives for various research applications. beilstein-journals.orgresearchgate.net

Preparation of Functional Materials with Tunable Optoelectronic Properties

The electron-rich nature of the indole nucleus makes it an excellent donor component in the design of functional organic materials. This compound and its analogs are crucial starting materials for creating molecules with specific electronic and photophysical properties, such as push-pull chromophores and photochromic probes.

Push-pull chromophores, characterized by an electron-donor (D) and an electron-acceptor (A) group linked by a π-conjugated system, are of significant interest for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govopenmedicinalchemistryjournal.com The N-alkylated analog of this compound, specifically 3-iodo-1-methyl-1H-indole, has been effectively used as a precursor to synthesize novel indole-based push-pull systems. nih.govacs.orgnih.gov

The synthetic strategy involves a Sonogashira cross-coupling reaction between 3-iodo-1-methyl-1H-indole and various terminal alkynes. acs.org This step yields a series of 3-alkynylindoles, which then serve as the electron-donor-activated π-system. These 3-alkynylindoles undergo a formal [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). nih.govresearchgate.net This sequence results in the formation of D-π-A type push-pull chromophores in modest to excellent yields. nih.gov

The electronic properties of these chromophores can be fine-tuned by varying the substituents on the alkyne and the choice of the acceptor. acs.org The resulting molecules exhibit strong intramolecular charge-transfer (ICT) bands in their UV/vis absorption spectra, with maximum absorption wavelengths (λmax) ranging from 378 to 658 nm, demonstrating the wide tunability of their optoelectronic properties. nih.govnih.gov Computational studies, including DFT and TD-DFT calculations, have corroborated the experimental findings, confirming the significant potential of these indole-containing push-pull systems for use in optoelectronic applications. nih.govacs.org

Table 1: Maximum Absorption Wavelengths (λmax) of Indole-Based Push-Pull Chromophores

Entry Donor Precursor Acceptor Resulting Chromophore (λmax, nm)
1 3-((4-(hexyloxy)phenyl)ethynyl)-1-methyl-1H-indole TCNE 5a (555)
2 3-((4-(hexyloxy)phenyl)ethynyl)-1-methyl-1H-indole TCNQ 6a (658)
3 1-methyl-3-(phenylethynyl)-1H-indole TCNE 5c (532)
4 1-methyl-3-(phenylethynyl)-1H-indole TCNQ 6c (632)
5 3-((4-fluorophenyl)ethynyl)-1-methyl-1H-indole TCNE 5e (524)
6 3-((4-fluorophenyl)ethynyl)-1-methyl-1H-indole TCNQ 6e (621)
7 3-(anthracen-9-ylethynyl)-1-methyl-1H-indole TCNE 5h (465)
8 3-(anthracen-9-ylethynyl)-1-methyl-1H-indole TCNQ 6h (512)

Data sourced from The Journal of Organic Chemistry, 2022. nih.govacs.org

Photochromic compounds, which undergo reversible photoisomerization between two forms with distinct absorption spectra, are valuable for creating molecular switches and memory devices. arkat-usa.orguba.ar When integrated into a system capable of Förster resonance energy transfer (FRET), they can function as photochromic FRET (pcFRET) probes, allowing for the optical control of energy transfer processes. nih.gov

This compound is a key starting material for the synthesis of indole-containing diheteroarylethenes, which are excellent candidates for pcFRET probes. arkat-usa.orguba.ar The synthesis begins with the protection of the indole nitrogen, for example, with a tert-butyldimethylsilyl (TBDMS) group. The crucial step involves a lithium-halogen exchange of the 3-iodo group using n-butyllithium at low temperatures, followed by coupling with a perfluorocyclopentene derivative that is also substituted with another heterocyclic ring (like a benzothiophene). uba.ar This sequence assembles the core diheteroarylethene structure.

Subsequent deprotection and further functionalization can yield a variety of asymmetric diheteroarylethenes where the indole moiety acts as one of the photoresponsive heterocyclic units. arkat-usa.orguba.ar These molecules exhibit robust photochromism, and their distinct absorption spectra in the open and closed forms make them suitable as energy acceptors in FRET pairs with various fluorescent donors. arkat-usa.org This work demonstrates the utility of this compound in constructing sophisticated molecular probes for advanced applications in materials science and biophotonics. uba.ar

Use in the Synthesis of Scaffolds for Chemical Research

The term "scaffold" in chemistry refers to a core molecular framework from which a library of diverse compounds can be generated. Due to its reactivity, this compound is an exemplary building block for creating a wide array of chemical scaffolds for research purposes.

Its application in palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Stille reactions allows for the introduction of aryl, alkynyl, and other organic fragments at the C3 position. beilstein-journals.orgmdpi.com For instance, the four-component reaction to produce 1,2,3-trisubstituted 3-iodoindoles provides a direct route to a scaffold that can be readily diversified via Suzuki coupling, leading to a host of complex indole derivatives. beilstein-journals.org

Furthermore, the versatility of the iodo-indole core extends to the synthesis of unique spirocyclic systems. acs.org While research has often focused on 2-iodoindoles, the principle applies broadly. Dearomatization of a haloindole precursor can generate an indoleninyl halide, a stable yet reactive intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and cross-coupling, to generate a wide array of spirocyclic indole derivatives from a common starting material. acs.org

The synthesis of photochromic FRET probes from this compound is another prime example of its use in creating specialized research scaffolds. arkat-usa.orguba.ar These probes are not end-products themselves but are tools designed for investigating biological and chemical systems. nih.gov The ability to readily synthesize such functional molecules underscores the importance of this compound as a foundational scaffold in medicinal chemistry, materials science, and chemical biology. openmedicinalchemistryjournal.comrsc.org

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies

While classical methods for the synthesis of 3-iodo-2-methyl-1H-indole, such as the direct iodination of 2-methyl-1H-indole, are well-established, ongoing research focuses on developing more efficient, sustainable, and atom-economical protocols. arkat-usa.org A common laboratory preparation involves the dropwise addition of an iodine solution to 2-methyl-1H-indole in the presence of potassium hydroxide (B78521) and dimethylformamide (DMF). arkat-usa.org

Future advancements are geared towards overcoming the limitations of traditional methods, such as the use of stoichiometric and sometimes harsh reagents. Key areas of development include:

Catalyst-Free and Metal-Free Syntheses: Green chemistry principles are driving the development of syntheses that avoid heavy metal catalysts and harsh conditions. One-pot, catalyst-free methods for preparing 3-substituted indoles are being explored, utilizing reaction promoters like polyethylene (B3416737) glycol (PEG) in multicomponent reactions. openmedicinalchemistryjournal.com

Palladium/Copper-Catalyzed Cyclization: An efficient, two-step approach involves the Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization using molecular iodine (I₂). nih.gov This method provides excellent yields of various 3-iodoindoles and demonstrates high functional group tolerance. nih.gov

Electrophilic Iodocyclization: Researchers have developed facile methods for constructing 3,4-diiododihydrothiophenes via the electrophilic iodocyclization of S-hydroxy-2-butynyl ethanethioates, showcasing the utility of iodine-containing products in further transformations. researchgate.net This principle is extended to indole (B1671886) synthesis, where electrophilic cyclization of alkyne precursors offers a powerful route to iodinated indoles. nih.gov

These emerging strategies aim to provide more sustainable and versatile routes to this compound and its derivatives, facilitating their broader application in research and industry.

Exploration of New Reactivity Modes and Selective Transformations

The carbon-iodine bond at the C3-position is the key to the synthetic utility of this compound, primarily serving as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents.

Established Cross-Coupling Reactions: The compound readily participates in well-known palladium-catalyzed reactions, including:

Sonogashira Coupling: To form carbon-carbon triple bonds by reacting with terminal alkynes. nih.govmdpi.com

Suzuki Coupling: To create carbon-carbon single bonds with boronic acids. nih.govmdpi.com

Heck Coupling: For the formation of carbon-carbon bonds with alkenes. nih.govmdpi.com

Stille Coupling: Utilizing organotin compounds to forge new C-C bonds. mdpi.comresearchgate.net

These reactions enable the synthesis of complex, polysubstituted indoles from the 3-iodo precursor. nih.govmdpi.com

Emerging Transformations: Beyond classical cross-coupling, research is uncovering novel reactivity modes:

Dual Csp²–Csp³ Functionalization: A recent breakthrough involves the 1,3-iodo-amination of 2-methyl indoles. chiba-u.jp This multicomponent reaction uses an iodine reagent to install an amino group on the C2-methyl substituent and an iodine atom at the C3-position in a single step. chiba-u.jp The process is believed to proceed through the formation of an indolyl(phenyl)iodonium imide intermediate. chiba-u.jp

Iodoesterification: Similarly, a 1,3-iodoesterification reaction has been developed that functionalizes the C2-methyl group with a trihaloacetoxy group while simultaneously iodinating the C3-position. researchgate.net This acid-promoted dual functionalization proceeds via an indolyl(mesityl)iodonium trihaloacetate intermediate. researchgate.net

These innovative transformations significantly expand the synthetic toolbox, allowing for the efficient construction of highly functionalized indole derivatives that were previously difficult to access.

Advanced Applications in Materials Science and Chemical Biology Tools

The unique electronic and structural features of the this compound scaffold make it a promising candidate for creating advanced materials and sophisticated biological probes.

Materials Science: The indole nucleus is a key component in many functional organic materials. Iodinated indoles serve as critical intermediates in the synthesis of larger, conjugated systems with applications in electronics. For instance, iodocarbazoles, which can be synthesized from indole precursors, are valued for their practical applications in: acs.org

Organic Light Emitting Diodes (OLEDs) acs.org

Organic Solar Cells acs.org

Organic Thin-Film Transistors acs.org The C-I bond provides a reactive site for polymerization or for building block attachment to construct these advanced materials. acs.org

Chemical Biology: In chemical biology, this compound and its derivatives are being explored as tools to study biological systems.

Photochromic FRET Probes: The indole moiety can be incorporated into photochromic molecules. Researchers have synthesized indole-containing diheteroarylethenes that function as probes for photochromic Förster Resonance Energy Transfer (pcFRET), a technique used to study molecular interactions and dynamics. arkat-usa.org

Radiolabeling: The iodine atom can serve as a handle for introducing a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. This allows the molecule to be used as a radiotracer in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or in targeted radiotherapy. The ability to track the molecule's distribution and interaction with biological targets like enzymes and receptors is invaluable in drug discovery and diagnostics.

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and drug discovery, with indole chemistry being a significant area of application.

Predictive Chemistry and Reaction Optimization: ML algorithms are being trained on large datasets of chemical reactions to predict outcomes, such as energy barriers and selectivity. francis-press.comfrancis-press.com For indole chemistry, ML models can predict the results of C-H activation reactions, guiding chemists to the most efficient conditions and identifying the best catalysts. francis-press.comfrancis-press.com Algorithms like Random Forest (RF), K-Nearest Neighbor (KNN), and Neural Networks (NN) have shown strong performance in this area. francis-press.comfrancis-press.com

Retrosynthetic Analysis and Synthesis Planning: AI-powered tools can propose novel synthetic routes for complex target molecules. acs.org For indole-containing compounds, these programs can analyze the structure and suggest a step-by-step synthesis plan, often identifying more efficient or higher-yielding pathways than those devised by human chemists. acs.org This accelerates the process of obtaining new derivatives for testing.

Discovery of Novel Bioactive Compounds: AI models can predict the biological activity of new molecules based on their structure. mdpi.comnih.gov By analyzing the structural features of known active indole derivatives, AI can design and suggest novel compounds with a high probability of possessing desired therapeutic properties, such as anticancer or cytoprotective activities. mdpi.comnih.gov This in silico screening dramatically reduces the time and cost associated with discovering new drug candidates.

The integration of AI and ML is poised to accelerate the pace of innovation in indole chemistry, from the fundamental development of new reactions to the design and synthesis of next-generation materials and therapeutics based on the this compound scaffold.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-iodo-2-methyl-1H-indole?

The synthesis of iodinated indoles often employs iodine (I₂) as a catalyst due to its electrophilic substitution efficiency. For example, in analogous indole iodination reactions, using 10 mol% I₂ in acetonitrile (MeCN) at 40°C for 5 hours achieved yields up to 98% (Table 1, Entry 16 in ). Key parameters include:

  • Catalyst : I₂ (5–10 mol%) for regioselective iodination.
  • Solvent : Polar aprotic solvents like MeCN enhance reactivity.
  • Temperature : Moderate heating (40–80°C) balances yield and reaction speed. Methodological optimization should involve systematic variation of these parameters using design-of-experiments (DoE) approaches.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., iodination at C3 and methyl at C2) ().
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns ().
  • X-Ray Crystallography : Tools like SHELXL ( ) refine crystal structures, while ORTEP-III ( ) visualizes molecular geometry. For accurate data, collect high-resolution (<1.0 Å) diffraction data and apply thermal ellipsoid modeling.

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

Given indoles’ pharmacological relevance (), prioritize assays such as:

  • Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains.
  • Anticancer Potential : MTT assays to assess cytotoxicity in cancer cell lines.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases. Include positive/negative controls and validate results with dose-response curves (e.g., IC₅₀ calculations).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data for this compound derivatives?

Contradictions may arise from variable reaction conditions or assay protocols. Mitigation strategies include:

  • Replication : Reproduce experiments under standardized conditions (e.g., solvent purity, catalyst loading).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers ( ).
  • Mechanistic Studies : Probe reaction pathways via DFT calculations or isotopic labeling to confirm intermediates.

Q. What computational strategies are effective in predicting the pharmacological potential of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 integrase or kinase domains ().
  • QSAR Modeling : Correlate substituent effects (e.g., iodine’s electronegativity) with bioactivity using descriptors like logP or polar surface area.
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS).

Q. How to perform high-resolution structural analysis of this compound using X-ray crystallography?

  • Data Collection : Use synchrotron radiation for high-resolution (<0.8 Å) datasets.
  • Refinement : Apply SHELXL ( ) with anisotropic displacement parameters for heavy atoms (iodine).
  • Validation : Check for twinning or disorder using PLATON; report R-factors (<5%) and residual density maps. Example workflow: WinGX ( ) for data integration → SHELXL for refinement → ORTEP-3 ( ) for visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-2-methyl-1H-indole
Reactant of Route 2
3-iodo-2-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.